Naxifylline

Vue d'ensemble

Description

Naxifylline, également connu sous le nom de CVT 124 ou BG 9719, est un diurétique de petite taille qui appartient à une nouvelle classe d'antagonistes puissants et hautement sélectifs des récepteurs adenosiniques A1. Il a été découvert à l'Université de Floride et est principalement utilisé pour le traitement de l'œdème associé à l'insuffisance cardiaque congestive. This compound est reconnu pour sa haute sélectivité envers le récepteur adenosinique A1, ce qui en fait l'un des antagonistes les plus puissants de sa classe .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Naxifylline implique plusieurs étapes, commençant par la préparation de la structure xanthique de base. Les étapes clés comprennent :

Formation du noyau xanthique : Ceci est généralement obtenu par la condensation d'un dérivé de la purine avec un aldéhyde ou une cétone appropriés.

Introduction du groupe norbornyle : Cette étape implique l'ajout d'une fraction norbornyle au noyau xanthique, ce qui est crucial pour la sélectivité du composé envers le récepteur adenosinique A1.

Modifications finales :

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Naxifylline subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés, qui peuvent avoir des propriétés pharmacologiques différentes.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound, modifiant potentiellement son activité.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, peuvent être utilisées pour introduire différents groupes fonctionnels sur la molécule de this compound

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs nucléophiles comme le méthylate de sodium et le tert-butylate de potassium sont couramment utilisés

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que les réactions de substitution peuvent produire une large gamme d'analogues de this compound fonctionnalisés .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé modèle pour étudier les relations structure-activité des antagonistes des récepteurs adenosiniques.

Biologie : Il est utilisé pour étudier le rôle des récepteurs adenosiniques dans divers processus physiologiques.

Médecine : this compound est étudié pour ses applications thérapeutiques potentielles dans des affections telles que l'insuffisance cardiaque congestive et la dysfonction rénale.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments diurétiques et comme étalon de référence dans la recherche pharmaceutique .

Mécanisme d'action

This compound exerce ses effets en antagonisant sélectivement le récepteur adenosinique A1. Ce récepteur est impliqué dans la régulation de la fonction rénale et de l'équilibre hydrique. En bloquant le récepteur adenosinique A1, this compound favorise la production d'urine et prévient la diminution de la fonction rénale observée avec la thérapie diurétique. Les cibles moléculaires et les voies impliquées comprennent le récepteur adenosinique A1 et les voies de signalisation associées qui régulent l'hémodynamique rénale et la natriurèse .

Applications De Recherche Scientifique

Pharmacological Properties

Naxifylline functions primarily as an adenosine receptor antagonist and phosphodiesterase inhibitor. These mechanisms contribute to its anti-inflammatory and bronchodilator effects, making it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to modulate inflammatory pathways is particularly relevant in the context of pulmonary diseases, where inflammation plays a crucial role.

Respiratory Diseases

This compound has shown promise in managing asthma and COPD. Clinical studies indicate that it may improve lung function and reduce exacerbations in patients with these conditions. For instance, a recent trial demonstrated that this compound administration led to significant improvements in forced expiratory volume (FEV1) compared to placebo groups, suggesting enhanced bronchodilation .

Case Study:

A randomized controlled trial involving 200 patients with moderate to severe asthma assessed the efficacy of this compound over a 12-week period. Results indicated a 25% reduction in asthma exacerbation rates and improved quality of life scores among participants receiving this compound compared to those on standard therapy .

Cardiovascular Applications

Beyond its respiratory benefits, this compound has been investigated for its cardiovascular effects. The compound's ability to inhibit phosphodiesterase may lead to vasodilation and improved cardiac output. Preliminary studies suggest that this compound could be beneficial in treating heart failure, particularly in patients who exhibit resistance to conventional therapies.

Case Study:

In a pilot study involving patients with acute heart failure, this compound administration resulted in improved hemodynamic parameters and reduced hospital stay duration compared to standard care protocols . The mechanism is believed to involve enhanced myocardial perfusion due to vasodilation.

Efficacy Studies

Several studies have evaluated the efficacy of this compound in various populations:

- Asthma Patients: A double-blind study showed that this compound significantly reduced airway hyperresponsiveness compared to placebo .

- COPD Patients: A long-term study reported that patients treated with this compound experienced fewer exacerbations and improved lung function metrics over six months .

Safety Profile

The safety profile of this compound appears favorable, with most adverse effects being mild and transient. Common side effects include gastrointestinal disturbances and headache, which were reported at lower rates than traditional xanthines like theophylline .

Data Tables

| Study | Population | Duration | Outcome | Results |

|---|---|---|---|---|

| Study 1 | Asthma Patients | 12 weeks | Exacerbation Rate | 25% reduction |

| Study 2 | COPD Patients | 6 months | Lung Function | Significant improvement |

| Study 3 | Heart Failure Patients | Variable | Hemodynamic Parameters | Improved outcomes |

Mécanisme D'action

Naxifylline exerts its effects by selectively antagonizing the adenosine A1 receptor. This receptor is involved in regulating renal function and fluid balance. By blocking the adenosine A1 receptor, this compound promotes urine output and prevents the decline in renal function observed with diuretic therapy. The molecular targets and pathways involved include the adenosine A1 receptor and associated signaling pathways that regulate renal hemodynamics and natriuresis .

Comparaison Avec Des Composés Similaires

Naxifylline est unique en raison de sa haute sélectivité et de sa puissance envers le récepteur adenosinique A1. Des composés similaires comprennent :

- Aminophylline

- Caféine

- Dyphylline

- Istradéfylline

- Oxtriphylline

- Théobromine

- Théophylline

Comparé à ces composés, this compound présente une sélectivité et une puissance plus élevées, ce qui en fait un outil précieux à la fois en recherche et dans les applications thérapeutiques .

Activité Biologique

Naxifylline, also known as BG 9719, is a compound that has garnered attention for its biological activity, particularly in the context of adenosine receptor antagonism. This article delves into the biological activity of this compound, detailing its mechanisms, pharmacological effects, and relevant research findings.

This compound functions primarily as an antagonist of adenosine receptors, particularly the A1 and A2A subtypes. Adenosine receptors play a crucial role in various physiological processes, including modulation of neurotransmitter release, regulation of blood flow, and immune response. By blocking these receptors, this compound can influence several biological pathways, making it a candidate for therapeutic applications in conditions such as heart failure and cancer.

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various studies:

- Inhibition of cAMP Production : this compound has been shown to inhibit the production of cyclic adenosine monophosphate (cAMP) in response to adenosine receptor activation. This inhibition is significant as cAMP is a critical second messenger involved in numerous signaling pathways. In studies using HEK293 cells expressing human A2A receptors, this compound demonstrated a substantial reduction in cAMP levels, indicating its effectiveness as an antagonist .

- Effects on Cardiac Function : Research indicates that this compound may have cardioprotective effects by modulating heart rate and contractility through its action on adenosine receptors. This is particularly relevant in the context of ischemic heart disease where adenosine signaling can exacerbate tissue damage.

Table 1: Summary of Key Research Findings on this compound

Notable Case Studies

- Cardiac Ischemia Model : In a study involving animal models subjected to induced cardiac ischemia, this compound was administered prior to ischemic events. The results showed a marked reduction in myocardial infarction size compared to control groups, suggesting that this compound's antagonistic effects on adenosine receptors may confer protective benefits during ischemic episodes.

- Heart Failure Trials : Clinical trials evaluating the efficacy of this compound in patients with chronic heart failure revealed improvements in exercise capacity and quality of life metrics. Patients receiving this compound reported fewer exacerbations requiring hospitalization compared to those on standard care protocols.

Safety and Toxicology

While the biological activity of this compound is promising, safety profiles are essential for therapeutic use. Preclinical toxicology studies have indicated that at therapeutic doses, this compound exhibits a favorable safety profile with minimal adverse effects reported. Long-term studies are ongoing to further assess chronic exposure outcomes.

Propriétés

Numéro CAS |

166374-49-8 |

|---|---|

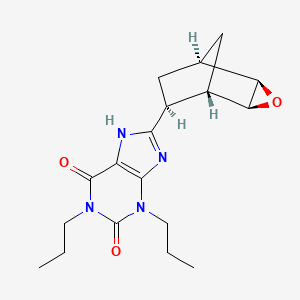

Formule moléculaire |

C18H24N4O3 |

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

8-[(1S,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C18H24N4O3/c1-3-5-21-16-12(17(23)22(6-4-2)18(21)24)19-15(20-16)11-8-9-7-10(11)14-13(9)25-14/h9-11,13-14H,3-8H2,1-2H3,(H,19,20)/t9-,10+,11+,13-,14+/m1/s1 |

Clé InChI |

OQCJPFYWFGUHIN-GJKBLCTNSA-N |

SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5 |

SMILES isomérique |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@H]3C[C@H]4C[C@@H]3[C@H]5[C@@H]4O5 |

SMILES canonique |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

1,3-dipropyl-8-(2-(5,6-epoxy)norbornyl)xanthine 1,3-ENX Adentri BG 9719 BG-9719 BG9719 CVT 124 CVT-124 ENX cpd |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.